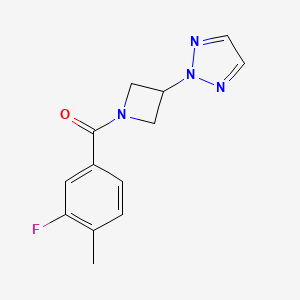
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a compound that likely belongs to the class of 1,2,3-triazole β-lactam conjugates . These conjugates are known for their antimicrobial properties . The compound consists of a 1,2,3-triazole ring, an azetidin ring (β-lactam), and a phenyl ring with a fluoro and a methyl substituent .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole β-lactam conjugates involves a Cu-catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted propargylamines and azido compounds . The resulting triazole conjugates are then fully characterized spectroscopically .Molecular Structure Analysis
The molecular structure of this compound likely involves the attachment of the 1,2,3-triazole ring to the azetidin ring (β-lactam) and the phenyl ring . The exact positions of these attachments and the presence of any substituents would need to be confirmed through spectroscopic analysis .Chemical Reactions Analysis
The primary mode of action of β-lactams, which includes azetidin, is the inhibition of transpeptidases. These enzymes form peptidoglycan by cross-linking peptides. The absence of cross-linking disrupts the cell wall . The 1,2,3-triazole ring may also play a role in the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Theoretical Studies
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates an efficient approach for the regioselective synthesis of related heterocyclic compounds, highlighting a catalyst- and solvent-free methodology under microwave-assisted conditions. This approach could be applicable for the synthesis of the compound , suggesting a potential for efficient and environmentally friendly synthesis methods (Moreno-Fuquen et al., 2019).
Dipolar Cycloaddition Reaction : The work by Chrovian et al. (2018) on the development of a single pot dipolar cycloaddition reaction sequence for synthesizing novel P2X7 antagonists highlights the utility of such reactions in creating compounds with specific biological targets. This method could be explored for synthesizing derivatives of the target compound with potential biological activities (Chrovian et al., 2018).
Biological Activity
Antibacterial and Antifungal Properties : Nagaraj et al. (2018) synthesized a new series of novel compounds and evaluated their antibacterial activity against several human pathogenic bacteria. Such studies indicate the potential for the compound to be modified and evaluated for antimicrobial properties, suggesting its application in the development of new antimicrobial agents (Nagaraj et al., 2018).
Antitumor Activity : Tang and Fu (2018) investigated the synthesis and biological evaluation of a compound for its antitumor activity against various cancer cell lines. This research path may provide a framework for assessing the antitumor potential of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone" and related derivatives (Tang & Fu, 2018).
Mécanisme D'action
Orientations Futures
The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . Compounds such as “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” that contain a 1,2,3-triazole ring and a β-lactam ring could potentially advance medicinal chemistry due to their broad range of applications .
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHTJNNUYNYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
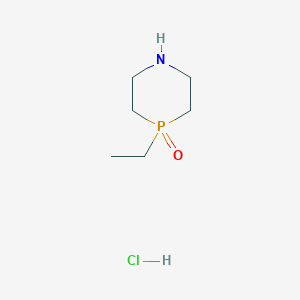
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915728.png)
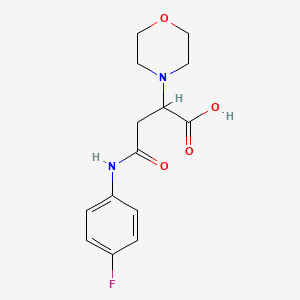

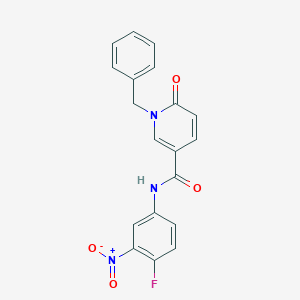
![N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2915734.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)
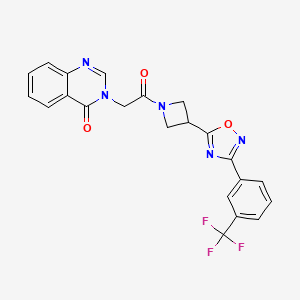
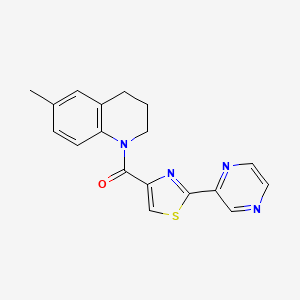
![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)
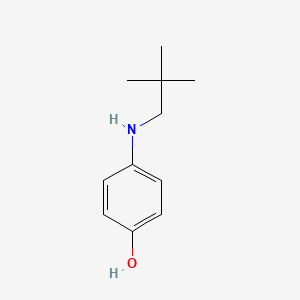
![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
![2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2915748.png)
